molecular formula C20H21F3N2O B3436588 (3,4-DIMETHYLPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

(3,4-DIMETHYLPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

Cat. No.: B3436588
M. Wt: 362.4 g/mol
InChI Key: UHNSQVFXQDOVCY-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone (CAS: 432540-69-7) is a methanone derivative featuring a piperazine core substituted with a 3-(trifluoromethyl)phenyl group and a 3,4-dimethylphenyl ketone moiety. Its molecular formula is C₂₀H₂₁F₃N₂O, with a molecular weight of 362.39 g/mol . The compound’s structure combines aromatic and heterocyclic components, which are critical for modulating receptor binding and pharmacokinetic properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylphenyl moiety contributes to steric bulk and electronic effects .

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O/c1-14-6-7-16(12-15(14)2)19(26)25-10-8-24(9-11-25)18-5-3-4-17(13-18)20(21,22)23/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNSQVFXQDOVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-DIMETHYLPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 3,4-dimethylphenyl with 4-(trifluoromethyl)phenylpiperazine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the piperazino group, potentially converting it into secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amines.

Scientific Research Applications

(3,4-DIMETHYLPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (3,4-DIMETHYLPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, potentially modulating their activity. The piperazino group can interact with neurotransmitter receptors, influencing signal transduction pathways and leading to various physiological effects .

Comparison with Similar Compounds

Compound A : (3,4-Dimethoxyphenyl)[4-(4-methylbenzyl)piperazino]methanone (CAS: 5956-85-4)

  • Key Differences : Replaces the trifluoromethylphenyl group with a 4-methylbenzyl substituent and substitutes dimethylphenyl with dimethoxyphenyl.
  • The benzyl group introduces flexibility, which may reduce binding specificity .

Compound B : [4-(4-Fluorophenyl)sulfonylpiperazin-1-yl][3-(trifluoromethyl)phenyl]methanone

  • Key Differences : Incorporates a sulfonyl group on the piperazine ring and a fluorophenyl substituent.
  • Impact : The sulfonyl group enhances hydrogen-bonding capacity and polarity, likely improving aqueous solubility but reducing blood-brain barrier penetration compared to the target compound .

Ureido and Benzothioamide Derivatives

Compound C : 1-(3,4-Dimethylphenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9n)

  • Key Differences: Replaces the methanone group with a urea linker and adds a thiazolyl-piperazine moiety.
  • However, the higher molecular weight (422.2 g/mol) may reduce bioavailability compared to the target compound .

Compound D : 4-(3-(3,4-Dimethylphenyl)ureido)benzothioamide (7n)

  • Key Differences : Substitutes the piperazine core with a benzothioamide scaffold.

Triazolo-Pyrimidine and Azetanone Analogues

Compound E : (3,4-Dimethoxyphenyl){4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazinyl}methanone

  • Key Differences : Integrates a triazolo-pyrimidine heterocycle and methoxyphenyl groups.
  • Impact : The fused triazolo-pyrimidine system enhances planar rigidity, favoring intercalation with nucleic acids or aromatic receptor pockets. This structural complexity, however, may complicate synthesis and scalability .

Compound F : 3-([4-(2-Fluorophenyl)piperazino]methyl)-4-(4-methoxyphenyl)-1-phenyl-2-azetanone

  • Key Differences: Replaces the methanone with an azetanone (β-lactam) ring and adds fluorophenyl/methoxyphenyl groups.

Data Tables: Structural and Physicochemical Comparisons

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Notable Features
Target Compound 362.39 3,4-Dimethylphenyl, CF₃-phenyl ~3.5 High lipophilicity, metabolic stability
Compound A (5956-85-4) 380.45 3,4-Dimethoxyphenyl, 4-methylbenzyl ~2.8 Increased polarity, flexible benzyl
Compound B 428.41 CF₃-phenyl, 4-fluorophenylsulfonyl ~2.2 High polarity, sulfonyl H-bond donor
Compound C (9n) 422.20 Urea, thiazolyl-piperazine ~3.0 Kinase-targeting potential
Compound D (7n) 300.30 Benzothioamide, dimethylphenylurea ~2.5 Metabolic susceptibility
Compound E ~520† Triazolo-pyrimidine, methoxyphenyls ~4.0 Nucleic acid intercalation candidate

*LogP estimated using fragment-based methods.

Research Findings and Functional Implications

  • Trifluoromethyl vs. Methyl/Methoxy Groups : The CF₃ group in the target compound enhances electron-withdrawing effects and resistance to oxidative metabolism compared to methyl or methoxy substituents .
  • Ureido vs. Methanone Linkers: Ureido derivatives (Compounds C, D) show stronger hydrogen-bonding capacity but lower membrane permeability than methanones .

Biological Activity

Overview

The compound (3,4-DIMETHYLPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic molecule notable for its potential biological activities. Its structure incorporates both trifluoromethyl and piperazino groups, which enhance its chemical stability and bioavailability, making it a candidate for various pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyDetails
IUPAC Name(3,4-dimethylphenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Molecular FormulaC20H21F3N2O
Molecular Weight364.39 g/mol
CAS NumberNot specified

The biological activity of (3,4-DIMETHYLPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is attributed to its interaction with specific molecular targets:

  • Trifluoromethyl Group : Enhances binding affinity to enzymes and receptors, potentially modulating their activity.
  • Piperazino Group : Interacts with neurotransmitter receptors, influencing signal transduction pathways and leading to various physiological effects.

Antidepressant Effects

Research indicates that compounds with similar structures exhibit antidepressant properties. A study highlighted the potential of piperazine derivatives in modulating serotonin receptors, which are crucial in the treatment of depression. The presence of both trifluoromethyl and piperazino groups may enhance these effects by improving receptor binding and selectivity.

Anticancer Activity

Preliminary studies suggest that (3,4-DIMETHYLPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE may possess anticancer properties. The trifluoromethyl group is known to increase metabolic stability, allowing for prolonged action against cancer cells. Research involving similar compounds has shown inhibition of tumor growth in various cancer models.

Neuroprotective Effects

The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective effects. Animal studies have demonstrated that piperazine derivatives can protect neurons from oxidative stress, indicating a possible role in neurodegenerative disease prevention.

Case Studies

  • Antidepressant Activity : A study conducted on mice demonstrated that administration of a related piperazine compound resulted in significant reductions in depressive-like behaviors when assessed using the forced swim test (FST) and tail suspension test (TST) .
  • Anticancer Properties : In vitro studies showed that a structurally similar compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Neuroprotection : Research involving a related piperazine derivative indicated that it could mitigate neuronal damage caused by glutamate excitotoxicity in rat cortical neurons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3,4-DIMETHYLPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE
Reactant of Route 2
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(3,4-DIMETHYLPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

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